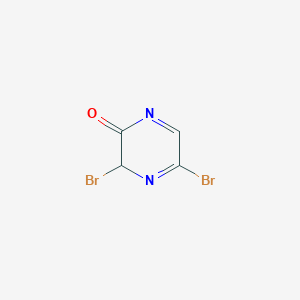
2,6-dibromo-2H-pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-2H-pyrazin-3-one is a heterocyclic compound featuring a pyrazine ring substituted with two bromine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-2H-pyrazin-3-one typically involves the bromination of pyrazin-3-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where pyrazin-3-one is reacted with bromine in the presence of a catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-2H-pyrazin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrazinones, oxidized or reduced derivatives, and coupled products with various functional groups.
Scientific Research Applications
2,6-Dibromo-2H-pyrazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2,6-dibromo-2H-pyrazin-3-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-2H-pyrazin-3-one
- 2,6-Difluoro-2H-pyrazin-3-one
- 2,6-Diiodo-2H-pyrazin-3-one
Uniqueness
2,6-Dibromo-2H-pyrazin-3-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more reactive in substitution and coupling reactions, enhancing its utility in synthetic chemistry and material science.
Properties
Molecular Formula |
C4H2Br2N2O |
|---|---|
Molecular Weight |
253.88 g/mol |
IUPAC Name |
2,6-dibromo-2H-pyrazin-3-one |
InChI |
InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1,3H |
InChI Key |
LLJQSMHMDJZSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(N=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)


![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)





